4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide
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Overview
Description
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide is a complex organic compound that features a pyridazine ring, a pyridine ring, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine and pyridine intermediates, followed by their coupling with the phenyl and butanamide groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine and pyridine derivatives, such as:
- Pyridazinone derivatives
- Pyridine-based drugs like imatinib and dasatinib
Uniqueness
What sets 4-phenyl-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)butanamide apart is its unique combination of functional groups and structural features, which confer specific pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific and medical applications .
Properties
IUPAC Name |
4-phenyl-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(8-4-7-17-5-2-1-3-6-17)24-16-15-23-19-9-10-20(27-26-19)25-18-11-13-22-14-12-18/h1-3,5-6,9-14H,4,7-8,15-16H2,(H,23,26)(H,24,28)(H,22,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVGCIHRCHFOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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